Methyl 6-benzyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
CAS No.: 1215390-13-8
Cat. No.: VC4590045
Molecular Formula: C24H25ClN2O4S
Molecular Weight: 472.98
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1215390-13-8 |
|---|---|
| Molecular Formula | C24H25ClN2O4S |
| Molecular Weight | 472.98 |
| IUPAC Name | methyl 6-benzyl-2-[(4-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C24H24N2O4S.ClH/c1-29-18-10-8-17(9-11-18)22(27)25-23-21(24(28)30-2)19-12-13-26(15-20(19)31-23)14-16-6-4-3-5-7-16;/h3-11H,12-15H2,1-2H3,(H,25,27);1H |
| Standard InChI Key | TZCWAOUIHZOXMK-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)OC.Cl |
Introduction
Synthesis
The synthesis of related thieno[2,3-c]pyridine derivatives typically involves multi-step organic reactions. A common approach might include:
-
Formation of the Thieno[2,3-c]pyridine Core: This involves constructing the fused ring system, often through condensation reactions.
-
Introduction of the Benzyl Group: This could be achieved through alkylation reactions.
-
Attachment of the 4-Methoxybenzamido Moiety: This might involve amide formation using 4-methoxybenzoyl chloride in the presence of a base like triethylamine.
-
Methylation of the Carboxylic Acid Moiety: This step would convert the carboxylic acid into a methyl ester, potentially using methyl iodide in a basic medium.
Potential Applications
Thieno[2,3-c]pyridine derivatives are known for their potential biological activities, including anti-inflammatory and analgesic effects. They may interact with enzymes or receptors involved in signaling pathways, although specific mechanisms for this compound are not detailed.
| Potential Application | Description |
|---|---|
| Anti-inflammatory Effects | Thieno[2,3-c]pyridine derivatives have shown promise in reducing inflammation. |
| Analgesic Effects | These compounds may also exhibit pain-relieving properties. |
| Enzyme or Receptor Interaction | Potential for modulating biological pathways through enzyme or receptor binding. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume